molecular formula C15H16N2S B074975 N,N'-Dibenzylthiourea CAS No. 1424-14-2

N,N'-Dibenzylthiourea

Cat. No. B074975
CAS RN: 1424-14-2
M. Wt: 256.4 g/mol
InChI Key: LQZPSWMMTICWHD-UHFFFAOYSA-N
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Description

N,N’-Dibenzylthiourea is a chemical compound with the molecular formula C15H16N2S . It has a molecular weight of 256.367 g/mol . The compound is odorless and has a melting point range of 146°C to 149°C .


Molecular Structure Analysis

The molecular structure of N,N’-Dibenzylthiourea is characterized by a phenyl group linked to one nitrogen atom of a thiourea group . The InChI key for this compound is LQZPSWMMTICWHD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N’-Dibenzylthiourea is a solid at room temperature with a melting point range of 146°C to 149°C . It has a molecular weight of 256.37 g/mol and is odorless .

Scientific Research Applications

  • Corrosion Inhibition : N,N'-Dibenzylthiourea derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution. The study found that 1,3-dibenzylthiourea (DBTU) and 1-benzyl-3-diisopropylthiourea (DPTU) showed significant inhibition performance. Quantum chemical calculations correlated the electronic structure parameters of these derivatives with their inhibition performances (Torres et al., 2014).

  • Interaction with Serum Albumin : The interaction of a platinum complex synthesized from N,N'-Dibenzylthiourea with human and bovine serum albumin was studied. The compound's structure was determined, and its interaction with these proteins was assessed, revealing significant binding constants and thermodynamic parameters (Corrêa et al., 2015).

  • Antimicrobial Activity : A study on N-(Dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative, involved its synthesis and characterization for antimicrobial activity. The compound was evaluated for its antibacterial and antifungal activity, demonstrating the potential use of such compounds in combating microbial infections (Gumus et al., 2017).

  • Neurogenic Agents : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids, featuring N,N'-Dibenzylthiourea, were found to possess neurogenic, antioxidant, cholinergic, and neuroprotective properties. These compounds are potential prototypes for drugs targeting Alzheimer's disease, as they promote the maturation of neural stem cells into neuronal phenotypes and protect against oxidative stress (López-Iglesias et al., 2014).

  • Pharmaceutical Development : Chain-branched 1,3-dibenzylthiourea derivatives were synthesized and evaluated for their antagonist activity against the vanilloid receptor 1, showing significant potential in developing new pharmaceutical agents (Ryu et al., 2004).

Safety And Hazards

N,N’-Dibenzylthiourea is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If skin contact occurs, it should be washed off immediately with plenty of water . If inhaled, the affected individual should be moved to fresh air .

properties

IUPAC Name

1,3-dibenzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZPSWMMTICWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061685
Record name Thiourea, N,N'-bis(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzylthiourea

CAS RN

1424-14-2
Record name Dibenzylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424-14-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name N,N'-Dibenzylthiourea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37141
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name 1,3-dibenzyl-2-thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
RS Correa, KM Oliveira, H Perez, AM Plutin… - Arabian Journal of …, 2019 - Elsevier
In this paper, the title compound was synthesized from N-benzoyl-N′,N′-dibenzylthiourea ligand and potassium tetrachloroplatinate(II), and its interaction with human (HSA) and …
Number of citations: 17 www.sciencedirect.com
LR Labay - 1984 - animorepository.dlsu.edu.ph
Nickel (II) complexes are prepared by reacting two types of nickel salt with N, N'-dibenzylthiourea. Spectrophotometric analysis revealed that the addition of the ligand affected the …
Number of citations: 0 animorepository.dlsu.edu.ph
GI Prado - 1985 - animorepository.dlsu.edu.ph
The study deals with the spectroscopic properties of the complexes, dichlorobis (N, N'-dibenzylthiourea) cobalt (II) and dibromobis (N, N'-dibensylthiourea) cobalt (II) in acetone, …
Number of citations: 0 animorepository.dlsu.edu.ph
Y Takikawa, N Inoue, R Sato, S Takizawa - Chemistry Letters, 1982 - journal.csj.jp
The thiourea derivatives are prepared by the reactions of thiophosgene with aminesl), CS2 with amines 2), isothiocyanates with a Page 1 CHEMISTRY LETTERS, pp. 641-642, 1982. (c) …
Number of citations: 13 www.journal.csj.jp
JR Lewis - Natural Product Reports, 1988 - pubs.rsc.org
The seeds of Lepidium sativum contain the imidazole alkaloid lepidine (1) as well as N, N’-dibenzylthiourea, N, N’-dibenzylurea, and sinapic acid ethyl ester.’A revised structure2 for …
Number of citations: 6 pubs.rsc.org
S Akbar, S Akbar - Handbook of 200 Medicinal Plants: A Comprehensive …, 2020 - Springer
The [aut]Lepidium sativum shrub is a cultivated vegetable all over Asia, and is the Garden Cress Cress of Europe. Seeds are considered functional food, containing significant amounts …
Number of citations: 0 link.springer.com
AMC Quimsing - 1983 - animorepository.dlsu.edu.ph
"Initial studies of the spectrochemical and electrochemical properties " by Ana Magdalena C. Quimsing Home Search Browse Collections My Account About DC Network Digital Commons …
Number of citations: 0 animorepository.dlsu.edu.ph
AT Tan - 1982 - animorepository.dlsu.edu.ph
"Spectral study of some copper (II) complexes with N,N-Dibenzylthiourea" by Angelin T. Tan Home Search Browse Collections My Account About DC Network Digital Commons Network™ …
Number of citations: 0 animorepository.dlsu.edu.ph
AR Katritzky, N Kirichenko, BV Rogovoy, J Kister… - …, 2004 - thieme-connect.com
Benzotriazole-1-carbothioamide (2), prepared from 1-cyanobenzotriazole (1) and hydrogen sulfide, reacts with amines to give thioureas 3a-e. Reactions of (benzotriazol-1-yl) …
Number of citations: 35 www.thieme-connect.com
HB Williams, KN Yarbrough, KL Crochet, DV Wells - Tetrahedron, 1970 - Elsevier
The reaction of 4,4′-dimethoxydiphenylmethanimine with carbon disulfide in bromoform was studied at temperatures of 40, 50, and 60 in sealed tubes. The products from this reaction …
Number of citations: 7 www.sciencedirect.com

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